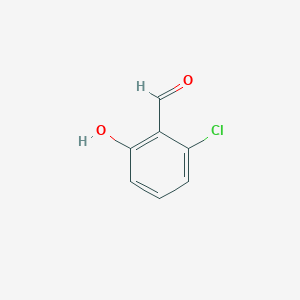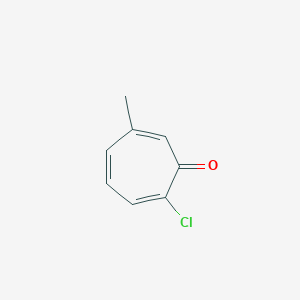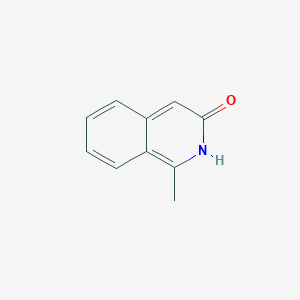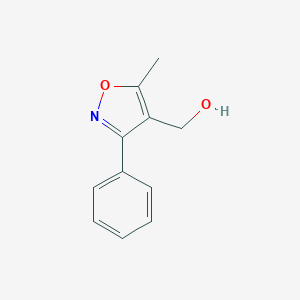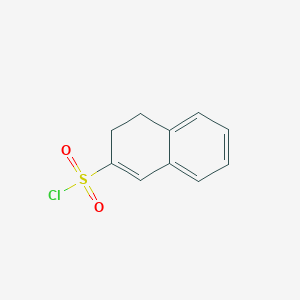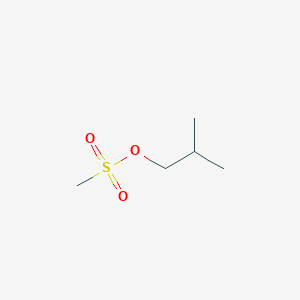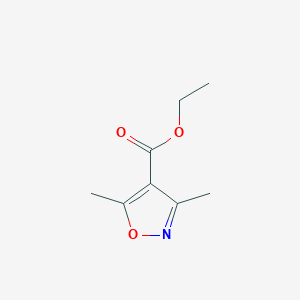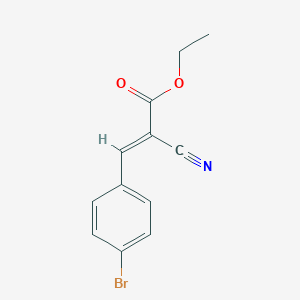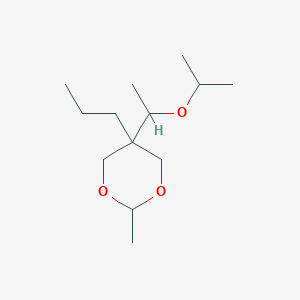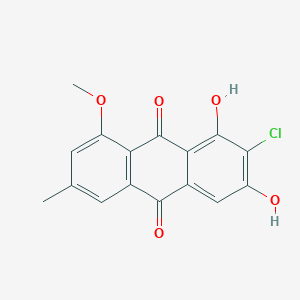![molecular formula C17H37NO3 B095486 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 18448-68-5](/img/structure/B95486.png)
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as "DDAEP" and belongs to the family of surfactants.
Aplicaciones Científicas De Investigación
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and nanotechnology. The compound is known to form stable complexes with DNA and RNA, which can be used to deliver therapeutic agents to specific cells and tissues. The surfactant properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL also make it suitable for the preparation of nanoparticles and liposomes.
Mecanismo De Acción
The mechanism of action of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is not fully understood, but it is believed to involve the disruption of lipid membranes. The compound can insert itself into lipid bilayers and cause structural changes, leading to membrane destabilization and lysis. This property makes it useful for the delivery of therapeutic agents, as it can facilitate the release of drugs from liposomes and nanoparticles.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can cause cytotoxicity and apoptosis in certain cell lines. The compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. However, the physiological effects of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is its ability to form stable complexes with nucleic acids, which can be used for gene delivery and transfection. The compound is also relatively easy to synthesize and purify. However, the cytotoxicity and membrane-disrupting properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can limit its use in certain experiments. Additionally, the effects of the compound on different cell types and tissues need to be further investigated.
Direcciones Futuras
There are several potential future directions for research on 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL. One area of interest is the development of more efficient and targeted drug delivery systems using the compound. Another direction is the investigation of the compound's effects on different cell types and tissues to better understand its mechanism of action and potential therapeutic applications. The use of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL in the preparation of nanoparticles and liposomes also holds promise for the development of new materials for various applications.
Métodos De Síntesis
The synthesis of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves the reaction between dodecyl bromide and 3-amino-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified through a series of processes such as filtration, washing, and drying.
Propiedades
Número CAS |
18448-68-5 |
|---|---|
Nombre del producto |
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL |
Fórmula molecular |
C17H37NO3 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
1-dodecoxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-17(20)15-18-12-13-19/h17-20H,2-16H2,1H3 |
Clave InChI |
FUVVCZPEOKAHJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CNCCO)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CNCCO)O |
Otros números CAS |
18448-68-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



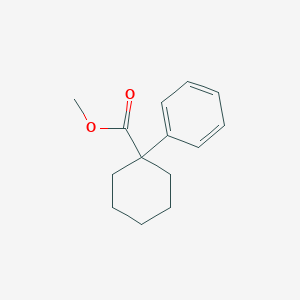
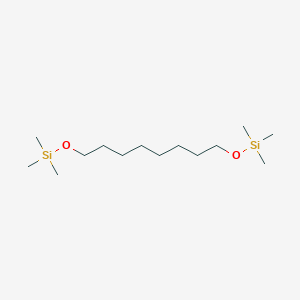
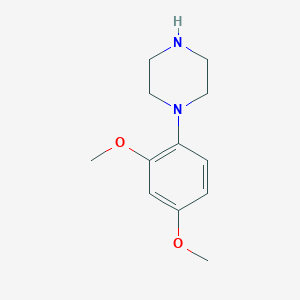
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
